
Chromium dichloro(tetrahydrofuran)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium dichloro(tetrahydrofuran)- is a coordination compound consisting of chromium, chlorine, and tetrahydrofuran. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is often used in organometallic chemistry and serves as a precursor for various chromium-based catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium dichloro(tetrahydrofuran)- can be synthesized through the reaction of chromium(III) chloride with tetrahydrofuran under controlled conditions. The typical synthetic route involves dissolving chromium(III) chloride in tetrahydrofuran and allowing the reaction to proceed at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of chromium dichloro(tetrahydrofuran)- involves similar reaction conditions but on a larger scale. The process includes the use of high-purity chromium(III) chloride and tetrahydrofuran, along with advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium dichloro(tetrahydrofuran)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Ligand substitution reactions often require the presence of a base, such as triethylamine, to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions can produce chromium(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chromium dichloro(tetrahydrofuran)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various chromium-based catalysts, which are employed in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which chromium dichloro(tetrahydrofuran)- exerts its effects involves the coordination of chromium with ligands, leading to the formation of stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium center.
Comparaison Avec Des Composés Similaires
Chromium dichloro(tetrahydrofuran)- can be compared with other similar compounds, such as:
Chromium(III) chloride tetrahydrofuran complex: This compound has a similar structure but with different stoichiometry and coordination environment.
Chromium(II) chloride tetrahydrofuran complex: This compound features chromium in a lower oxidation state and exhibits different reactivity and applications.
The uniqueness of chromium dichloro(tetrahydrofuran)- lies in its specific coordination environment and the versatility it offers in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H9Cl2CrO+ |
|---|---|
Poids moléculaire |
196.01 g/mol |
Nom IUPAC |
dichlorochromium;oxolan-1-ium |
InChI |
InChI=1S/C4H8O.2ClH.Cr/c1-2-4-5-3-1;;;/h1-4H2;2*1H;/q;;;+2/p-1 |
Clé InChI |
RIRMMFBCWZAHLN-UHFFFAOYSA-M |
SMILES canonique |
C1CC[OH+]C1.Cl[Cr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
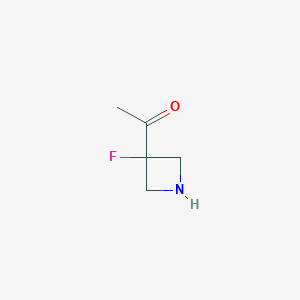
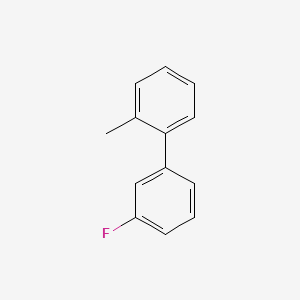

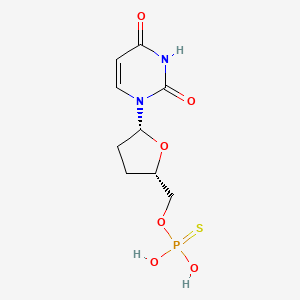

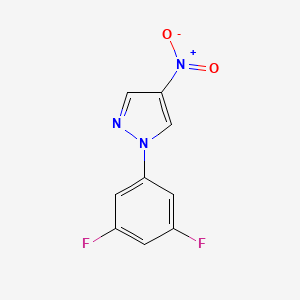
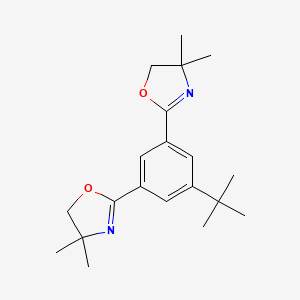

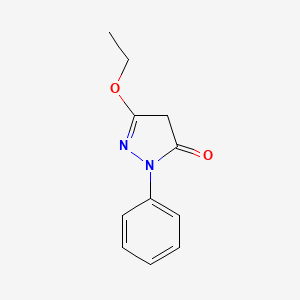
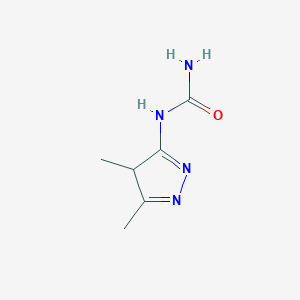
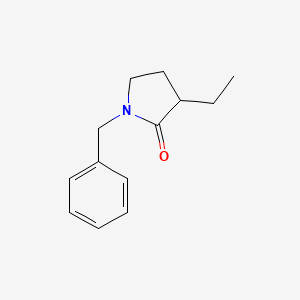
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)
![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
